molecular formula C14H19NS2 B14284267 (2-Ethenylphenyl)methyl diethylcarbamodithioate CAS No. 159248-38-1

(2-Ethenylphenyl)methyl diethylcarbamodithioate

Cat. No.: B14284267
CAS No.: 159248-38-1
M. Wt: 265.4 g/mol
InChI Key: IFOXPCORZHHQBS-UHFFFAOYSA-N
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Description

(2-Ethenylphenyl)methyl diethylcarbamodithioate is an organic compound with a complex structure that includes both aromatic and carbamodithioate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethenylphenyl)methyl diethylcarbamodithioate typically involves the reaction of 2-ethenylphenylmethyl chloride with diethylcarbamodithioic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. Common solvents used in this synthesis include dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Ethenylphenyl)methyl diethylcarbamodithioate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamodithioate group to a thiol or disulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.

Scientific Research Applications

(2-Ethenylphenyl)methyl diethylcarbamodithioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent.

    Industry: It is used in the production of polymers and as an additive in lubricants and pesticides.

Mechanism of Action

The mechanism of action of (2-Ethenylphenyl)methyl diethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2-Ethenylphenyl)methyl diethylcarbamate
  • (2-Ethenylphenyl)methyl diethylcarbamothioate
  • (2-Ethenylphenyl)methyl diethylcarbamodithioate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications where others may not be as effective.

Properties

CAS No.

159248-38-1

Molecular Formula

C14H19NS2

Molecular Weight

265.4 g/mol

IUPAC Name

(2-ethenylphenyl)methyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C14H19NS2/c1-4-12-9-7-8-10-13(12)11-17-14(16)15(5-2)6-3/h4,7-10H,1,5-6,11H2,2-3H3

InChI Key

IFOXPCORZHHQBS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCC1=CC=CC=C1C=C

Origin of Product

United States

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